Enhanced Lipophilicity and Predicted BBB Permeability vs. Unsubstituted Azetidinol Analog
The addition of a 3-methyl group to the azetidine ring significantly increases the compound's lipophilicity compared to its direct analog, 1-(4-aminophenyl)-3-azetidinol (CAS 344405-82-9). This is a class-level inference based on standard medicinal chemistry principles where methylation increases LogP. Predicted XLogP3-AA values are 1.2 for the target compound versus 0.5 for the unsubstituted analog [1]. This 0.7 log unit increase translates to a theoretical ~5-fold increase in lipophilicity, which is often correlated with enhanced passive membrane permeability and potential blood-brain barrier (BBB) penetration [2].
| Evidence Dimension | Lipophilicity (Predicted XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 1-(4-Aminophenyl)-3-azetidinol (CAS 344405-82-9): 0.5 |
| Quantified Difference | Δ LogP = +0.7 (theoretical ~5-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and reported in chemical databases. |
Why This Matters
For central nervous system (CNS) drug discovery programs, the increased lipophilicity of the 3-methyl analog makes it a more suitable starting point for designing brain-penetrant molecules compared to the less lipophilic, unsubstituted version.
- [1] PubChem. (n.d.). 1-(4-Aminophenyl)-3-methylazetidin-3-ol (CID 45052121) and 1-(4-Aminophenyl)azetidin-3-ol (CID 45088832). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
